molecular formula C21H26N4O3 B2686967 1-(2-Ethoxyphenyl)-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea CAS No. 1396849-36-7

1-(2-Ethoxyphenyl)-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea

Cat. No. B2686967
CAS RN: 1396849-36-7
M. Wt: 382.464
InChI Key: SGJFUDWJKZJPFR-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea, also known as EIPU, is a chemical compound that has been extensively studied for its potential in scientific research. EIPU is a urea derivative that has been found to have various biological activities, making it a promising candidate for further investigation.

Scientific Research Applications

Hydrogel Formation and Anion Tuning

Urea derivatives, such as 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, have been explored for their ability to form hydrogels in acidic conditions. These hydrogels' rheological and morphological properties can be finely tuned by the identity of the anion present, demonstrating a method for manipulating the physical properties of gels for potential applications in drug delivery and tissue engineering (Lloyd & Steed, 2011).

Synthesis of Ureas from Carboxylic Acids

The synthesis of ureas has been enhanced through methodologies such as the Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement. This process allows for a single-pot, racemization-free synthesis of ureas from carboxylic acids, highlighting the efficiency and versatility of urea compounds in synthetic chemistry (Thalluri et al., 2014).

Directed Lithiation for Functionalized Products

The directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea showcases the strategic functionalization of urea derivatives, enabling the creation of substituted products with high yields. This method underlines the role of urea compounds in developing pharmaceuticals and complex organic molecules (Smith et al., 2013).

Anticancer Investigations

Unsymmetrical 1,3-disubstituted ureas have been investigated for their enzyme inhibition properties and potential anticancer activities. This research demonstrates the biological relevance and therapeutic potential of urea derivatives in the development of new anticancer drugs (Mustafa et al., 2014).

Neuropeptide Y5 Receptor Antagonists

Trisubstituted phenyl urea derivatives have been identified as potent neuropeptide Y5 receptor antagonists, highlighting the importance of urea compounds in discovering new treatments for obesity and related metabolic disorders (Fotsch et al., 2001).

properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-2-28-19-6-4-3-5-18(19)24-21(27)23-15-16-9-13-25(14-10-16)20(26)17-7-11-22-12-8-17/h3-8,11-12,16H,2,9-10,13-15H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJFUDWJKZJPFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethoxyphenyl)-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea

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